molecular formula C24H16O3 B11158855 3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one

3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B11158855
M. Wt: 352.4 g/mol
InChI Key: CWPAQLWRYYUNQH-UHFFFAOYSA-N
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Description

3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a naphthalene ring attached to a benzochromenone structure through a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one typically involves multicomponent reactions. One efficient method is the one-pot synthesis using 2-hydroxychalcones and β-ketoesters. This reaction is promoted by mild bases such as cesium carbonate (Cs2CO3) and involves a series of steps including Michael addition, intramolecular aldol condensation, oxidative aromatization, and lactonization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(naphthalen-1-ylmethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific structural features and the presence of the naphthalene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C24H16O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-(naphthalen-1-ylmethoxy)benzo[c]chromen-6-one

InChI

InChI=1S/C24H16O3/c25-24-22-11-4-3-10-20(22)21-13-12-18(14-23(21)27-24)26-15-17-8-5-7-16-6-1-2-9-19(16)17/h1-14H,15H2

InChI Key

CWPAQLWRYYUNQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4

Origin of Product

United States

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